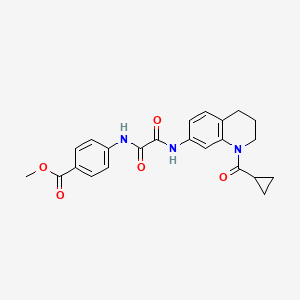

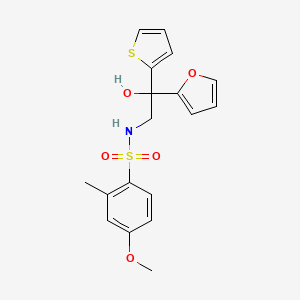

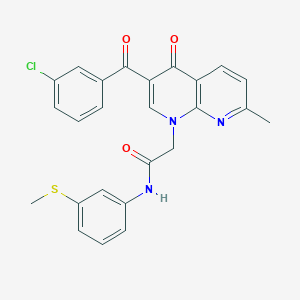

![molecular formula C14H14N4O B2934283 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one CAS No. 885189-64-0](/img/structure/B2934283.png)

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Benzimidazole is synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . Methods of synthesis of 4-benzimidazolyl anilines have been classified according to the starting material used into: Reaction of o-phenylenediamines with carboxylic acids . o-Phenylenediamine reacts readily with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, to give 2-aryl benzimidazoles in high yield .Molecular Structure Analysis

The structure of benzimidazole compounds can be established on the basis of spectral and microanalytical data . The IR spectrum usually contains the strong absorption band of amide C=O . The 1H NMR spectrum of these compounds often contains a singlet CH2 signal .Chemical Reactions Analysis

The reaction of benzimidazole synthesis probably proceeds via the mechanism of cyclocondensation using polyphosphoric acid as a cyclodehydrating agent .科学的研究の応用

Based on the information available, here is a comprehensive analysis of the scientific research applications of “5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one”, focusing on its potential applications derived from the properties of its structural components:

Pharmacological Activity

The benzimidazole nucleus is known for its wide range of pharmacological activities, including antitumor , antiviral , proton pump inhibition , antihypertensive , anthelminthic , anti-inflammatory , and antimicrobial activity. This makes it a valuable pharmacophore in drug discovery .

Drug Scaffold

As a bioisostere of naturally occurring nucleotides, benzimidazole and its derivatives can interact with proteins and enzymes, making it an extensively utilized drug scaffold in medicinal chemistry .

Antimicrobial Potential

Benzimidazole derivatives have been studied for their antimicrobial potential. For example, silver (I) complexes of benzimidazole have shown promising results against various microorganisms .

Synthesis of Functional Molecules

Imidazoles are key components in functional molecules used in everyday applications. Advances in the regiocontrolled synthesis of substituted imidazoles highlight their importance in various fields .

Biological Activities

Derivatives of 1,3-diazole (imidazole) exhibit a range of biological activities such as antibacterial, antifungal, antitumor, anti-inflammatory, and antiviral activities. These properties could be explored in relation to the compound .

Chemical Synthesis

The compound’s structure suggests potential use in chemical synthesis processes, particularly in the formation of C–N bonds and the production of di- and tri-substituted imidazolones .

Therapeutic Potential

Given its structural similarity to other active imidazole compounds, there may be therapeutic potential for this compound across various medical fields .

Springer - Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline RSC Publishing - Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone RSC Publishing - Recent advances in the synthesis of imidazoles BMC Chemistry - Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review RSC Publishing - The preparation of (4 H )-imidazol-4-ones BMC Chemistry - Synthesis and therapeutic potential of imidazole containing compounds

作用機序

The benzimidazole nucleus is known to interact with proteins and enzymes, which is why it has been extensively utilized as a drug scaffold in medicinal chemistry . The connection between wide-ranging biological activity and compounds containing the benzimidazole nucleus is well documented in the literature .

将来の方向性

特性

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-cyclopropyl-5-imino-2H-pyrrol-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c15-13-12(11(19)7-18(13)8-5-6-8)14-16-9-3-1-2-4-10(9)17-14/h1-4,8,15,19H,5-7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAKOXHWYAUPOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

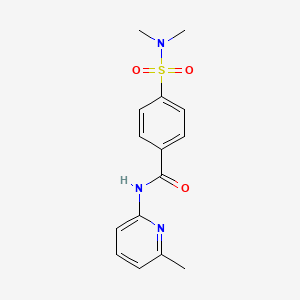

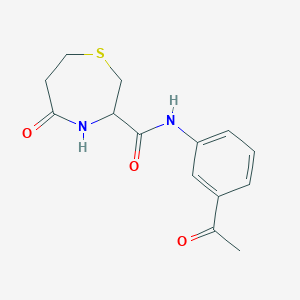

![3-Hydroxy-4-[(E)-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazen-1-yl]-N,N-dimethylnaphthalene-1-sulfonamide](/img/structure/B2934200.png)

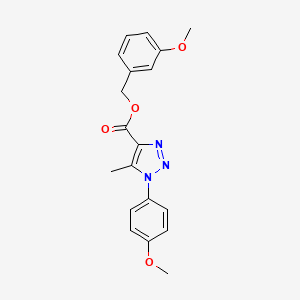

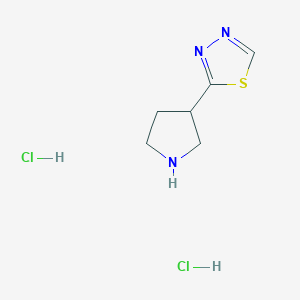

![N-(3-chloro-4-methoxyphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2934201.png)

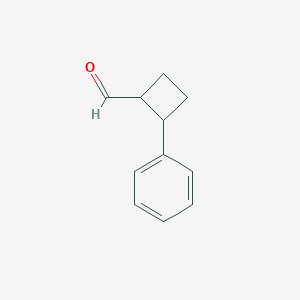

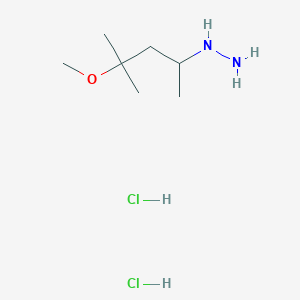

![2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2934203.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one](/img/structure/B2934215.png)

![1-[2-(Aminomethyl)phenyl]-N-isoproplmethane-sulfonamide hydrochloride](/img/structure/B2934221.png)